Home > Products > Screening Compounds P118197 > Nitromifene citrate
Nitromifene citrate - 5863-35-4

Nitromifene citrate

Catalog Number: EVT-277188
CAS Number: 5863-35-4
Molecular Formula: C33H36N2O11
Molecular Weight: 636.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A non-steroidal estrogen antagonist (as the 1:1 citrate) most commonly used as a research tool in animal studies.
Source and Classification

Nitromifene citrate is derived from nitromifene, which itself is a derivative of triphenylethylene. The compound is classified within the broader category of non-steroidal antiestrogens. Its chemical structure allows it to interact with estrogen receptors, potentially blocking estrogen's action in tissues where it promotes tumor growth. The chemical formula for nitromifene citrate is C₃₁H₃₄N₂O₇, and its CAS number is 5863-35-4.

Synthesis Analysis

Methods and Technical Details

The synthesis of nitromifene citrate involves several key steps:

  1. Formation of Core Structure: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane to create 1-(4-methoxyphenyl)-2-nitropropene.
  2. Cyclization: This intermediate undergoes cyclization with phenol in the presence of a base, yielding the triphenylethylene core structure.
  3. Final Modification: The resulting compound is then reacted with citric acid to form nitromifene citrate.

The synthesis typically employs bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate the reactions effectively .

Industrial Production Methods

Chemical Reactions Analysis

Reactions and Technical Details

Nitromifene citrate can undergo various chemical reactions:

  1. Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  2. Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Hydrogen gas with palladium on carbon or chemical reduction using tin and hydrochloric acid.
  • Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide .
Mechanism of Action

The mechanism of action for nitromifene citrate involves its interaction with estrogen receptors. By binding to these receptors, it prevents estrogen from exerting its effects on target tissues, which can inhibit the growth of hormone-dependent tumors. This antiestrogenic activity makes it a candidate for therapeutic applications in conditions like breast cancer where estrogen plays a pivotal role in tumor progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Typically >98% .

Chemical Properties

  • Molecular Weight: Approximately 550.62 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but less soluble in water.

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

Nitromifene citrate has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its primary use is being investigated in the context of hormone-dependent cancers, where it may serve as an effective antiestrogen agent. Additionally, its unique chemical structure could allow for further modifications leading to novel therapeutic agents targeting various diseases influenced by estrogen signaling pathways.

Historical Context & Developmental Trajectory of Nitromifene Citrate

Early SERM Discovery Paradigms in the 1960s–1970s

The development of Selective Estrogen Receptor Modulators (SERMs) emerged from a paradigm shift in endocrinology and oncology during the 1960s and 1970s. Researchers sought compounds that could antagonize estrogen's proliferative effects in breast tissue while preserving beneficial effects in other systems. Nitromifene citrate (developmental codes CI-628, CN-5518, CN-55945) was among the earliest nonsteroidal SERMs investigated, alongside structural analogs tamoxifen, nafoxidine, and clomifene [3] [10]. These compounds represented the first generation of SERMs characterized by their triphenylethylene backbone, which enabled tissue-selective estrogen receptor (ER) modulation [2]. The initial therapeutic goal for these molecules was broad: from fertility regulation (clomifene) to breast cancer treatment (tamoxifen). Nitromifene entered development during this exploratory phase, with early studies characterizing its anti-estrogenic properties in animal models. Notably, these pioneering SERMs exhibited unpredictable tissue-specific effects – acting as ER antagonists in mammary tissue while demonstrating partial agonist activity in uterine or bone tissues – a pharmacological paradox that would later define the SERM classification [2] [7].

Table 1: First-Generation Triphenylethylene SERMs Developed in the 1960s-1970s

CompoundDevelopmental CodesPrimary Investigative UseStructural Distinguisher
NitromifeneCI-628, CN-5518Breast cancer researchNitrovinyl group
TamoxifenICI 46,474Breast cancer therapyDimethylaminoethoxy side chain
NafoxidineU-11,100ABreast cancer researchPyrrolidinoethoxy side chain
ClomifeneMRL-41Ovulation inductionChloro substituent

Positionality Within Triphenylethylene-Based Anti-Estrogen Development

Nitromifene occupies a distinct position within the triphenylethylene chemical lineage that defined early SERM development. Its core structure consists of a 1,2-diphenyl-1-(4-nitrovinylethenyl)phenol configuration, differentiating it from tamoxifen's dimethylaminoethoxy side chain and clomifene's chloro-substituted variant [3] [10]. This molecular architecture conferred specific biochemical properties:

  • Nitromifene existed as a mixture of (E)- and (Z)-isomers, both exhibiting antiestrogenic activity [3]
  • The nitrovinyl group significantly altered estrogen receptor binding kinetics compared to other triphenylethylenes
  • Unlike tamoxifen, nitromifene demonstrated exceptionally rapid dissociation from the estrogen receptor – approximately 250-fold faster than estradiol itself – a characteristic potentially linked to its antagonistic efficacy [3] [8]

Functionally, nitromifene exhibited paradoxical estrogenic agonism in certain tissues despite its classification as an antiestrogen. In murine studies, it unexpectedly induced embryo implantation in ovariectomized, progesterone-treated models – an estrogen-agonist effect directly contradicting its primary mechanism [8]. This tissue-selective behavior underscored the emerging complexity of ER modulation and foreshadowed the mechanistic understanding that would later define the SERM class. Nitromifene's structural and functional properties thus represented both a chemical intermediate and pharmacological probe in the triphenylethylene series, bridging early antiestrogens and later optimized therapeutic agents [2] [10].

Patent Landscapes & Preclinical Development Milestones (CI-628/CN-5518)

The intellectual property landscape surrounding nitromifene citrate reflects its status as an experimental compound rather than a commercial pharmaceutical asset. Patents covering its synthesis and applications were filed under the designations CI-628 (Parke-Davis/Warner-Lambert) and CN-5518 (American Cyanamid Company) during the late 1960s [3] [4]. Unlike contemporary drugs such as tamoxifen (ICI Pharmaceuticals), nitromifene's patent strategy focused primarily on composition-of-matter claims rather than specific therapeutic indications, reflecting its early research stage [4] [9].

Preclinical development yielded several critical milestones:

  • Receptor Binding Studies: Nitromifene demonstrated high-affinity binding to estrogen receptors, though with uniquely rapid dissociation kinetics (t½ ~1 minute vs. >5 hours for tamoxifen metabolites) [3] [10]
  • Mechanistic Insights: Research revealed its capacity to induce conformational changes in the estrogen receptor-ligand complex, favoring an antagonist configuration in breast tissue [2] [7]
  • Antitumor Activity: Early in vivo studies demonstrated tumor growth inhibition in rodent mammary cancer models, establishing proof-of-concept for ER+ breast cancer applications [2]
  • Metabolic Stability: Unlike tamoxifen, nitromifene did not form stable DNA adducts in hepatic tissue – a potential safety advantage observed in preclinical toxicology [10]

Despite these advancements, nitromifene progressed only to limited Phase I/II clinical trials in the 1970s, with no subsequent expansion to Phase III development or therapeutic approval. The compound remained primarily a research tool for elucidating ER pharmacology rather than a drug candidate destined for commercialization [2] [8].

Discontinuation Rationales in Pharmaceutical Pipelines

Nitromifene citrate's failure to advance beyond early clinical investigation resulted from intersecting pharmacological and strategic factors:

  • Paradoxical Agonist Effects: As demonstrated in murine implantation models, nitromifene exhibited unpredictable estrogenic activity in reproductive tissues. When administered to pregnant mice on gestation day 3, doses of 5-15μg/mouse significantly reduced implantation rates – an effect attributed to ovarian progesterone suppression rather than direct uterine antagonism [8]. This tissue-selective agonism contradicted the desired therapeutic profile for breast cancer applications.

  • Pharmacokinetic Limitations: Nitromifene's rapid dissociation rate from estrogen receptors (250-fold faster than estradiol) translated to suboptimal receptor occupancy in vivo compared to tamoxifen and its active metabolites. This kinetic property likely diminished its antiestrogenic efficacy in target tissues [3].

  • Therapeutic Redundancy: By the mid-1970s, tamoxifen demonstrated superior clinical efficacy in advanced breast cancer with a manageable toxicity profile. Its established clinical trajectory created a high competitive barrier for alternative triphenylethylenes with overlapping mechanisms but no clear therapeutic advantages [2] [6].

Table 2: Key Factors in Nitromifene's Developmental Discontinuation

Factor CategorySpecific LimitationConsequence
PharmacodynamicRapid ER dissociation kineticsSuboptimal target engagement
Tissue SelectivityParadoxical ovarian progesterone suppressionUndesirable endocrine disruption
Clinical PositioningSuperior efficacy data for tamoxifenLack of competitive advantage
CommercialLimited patent protection landscapeInsufficient market exclusivity potential
StrategicResource allocation to promising candidatesPipeline deprioritization

These converging factors relegated nitromifene to pharmacological obscurity despite its historical significance as a pioneering SERM. Its discontinuation illustrates the complex interplay between molecular optimization, therapeutic efficacy, and commercial viability that governs pharmaceutical development [2] [3] [8].

Properties

CAS Number

5863-35-4

Product Name

Nitromifene citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C33H36N2O11

Molecular Weight

636.6 g/mol

InChI

InChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-26-;

InChI Key

LHAPNDAERSFWSC-JTHROIFXSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CI 628
CI-628
CI628
CN-55,945-27
CN-55945-27
Nitromifene
Nitromifene Citrate
Nitromifene Citrate (1:1)
Nitromifene, (E)-Isomer
Nitromifene, (Z)-Isomer
Nitromiphene

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.